molecular formula C19H21ClN6O B11154015 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Cat. No.: B11154015
M. Wt: 384.9 g/mol
InChI Key: RJWLZCVQVTXVQC-UHFFFAOYSA-N
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Description

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridoindole core with a tetrazole and cyclohexylmethanone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a chlorinated precursor.

    Introduction of the Tetrazole Group: This step involves the reaction of the pyridoindole intermediate with a tetrazole-forming reagent, such as sodium azide and an appropriate nitrile.

    Attachment of the Cyclohexylmethanone Moiety: This final step involves the reaction of the tetrazole-substituted pyridoindole with a cyclohexylmethanone derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors can provide insights into their functions and potential therapeutic targets.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of efficiency and selectivity.

Mechanism of Action

The mechanism of action of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Lysine compound with 4-(2’,4’-di-fluoro-1,1’-biphenyl-4-yl)-2-methyl-4-oxobutanoic acid:

Uniqueness

What sets (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone apart is its unique combination of structural features. The presence of a pyridoindole core, a tetrazole group, and a cyclohexylmethanone moiety provides a distinct set of chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate.

Properties

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone

InChI

InChI=1S/C19H21ClN6O/c20-13-4-5-16-14(10-13)15-11-25(9-6-17(15)22-16)18(27)19(7-2-1-3-8-19)26-12-21-23-24-26/h4-5,10,12,22H,1-3,6-9,11H2

InChI Key

RJWLZCVQVTXVQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl)N5C=NN=N5

Origin of Product

United States

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